3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals . The structure of this compound consists of a fused bicyclic system containing a pyridine ring and a pyrimidine ring, with a chlorine atom at the 3-position and a methyl group at the 2-position .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown biological activities such as cxcr3 antagonism, hle inhibition, mexab-oprm specific efflux pump inhibition, potent 5-ht6 antagonists, and acetylcholinesterase inhibition .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, including direct binding, inhibition, or antagonism .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cxcr3 signaling, hle activity, mexab-oprm efflux pump activity, 5-ht6 receptor signaling, and acetylcholinesterase activity .
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that this compound may have potential effects on cxcr3 signaling, hle activity, mexab-oprm efflux pump activity, 5-ht6 receptor signaling, and acetylcholinesterase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C-H activation using oxygen as the terminal oxidant . This method provides an easy access to functionalized derivatives under mild reaction conditions.
Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their operational simplicity and high yields.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Chalcogenation: The compound can undergo sulfenylation and selenylation at the C-3 position to form 3-ArS/ArSe derivatives.
Alkenylation: Palladium-catalyzed direct alkenylation at the C-3 position using oxygen as the terminal oxidant.
Common Reagents and Conditions
Sulfenylation/Selenylation: This reaction uses aryl sulfonyl hydrazides or arylsulfonyl chlorides as reagents and proceeds under mild conditions with iodine as a catalyst.
Alkenylation: This reaction uses palladium catalysts and oxygen as the terminal oxidant.
Major Products
Sulfenylation/Selenylation: The major products are 3-ArS/ArSe derivatives.
Alkenylation: The major products are functionalized 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Scientific Research Applications
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has various scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs such as risperidone, which is used to treat schizophrenia.
Biological Studies: The compound and its derivatives exhibit versatile biological activities, including CXCR3 antagonism, HLE inhibition, and acetylcholinesterase inhibition.
Material Science:
Comparison with Similar Compounds
Similar Compounds
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chlorine atom at the 3-position.
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains an additional chloroethyl group at the 3-position.
3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a tetrahydro ring system.
Uniqueness
3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position and the methyl group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in pharmaceutical research and development .
Properties
IUPAC Name |
3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTUUEWMJJYMNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379240 | |
Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-33-7 | |
Record name | 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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